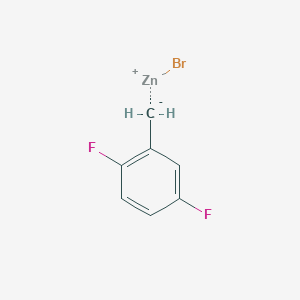

2,5-Difluorobenzylzinc bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1,4-difluoro-2-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDGYLNACDHULV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Organozinc Reagents in Carbon Carbon Bond Formation

Organozinc reagents are highly valued in organic synthesis for their ability to form new carbon-carbon bonds under mild conditions. fishersci.caresearchgate.net First prepared in 1848, their application has become widespread, particularly in transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.comdokumen.pub The primary advantage of organozinc reagents, such as those of the general formula RZnX (where R is an alkyl or aryl group and X is a halide), lies in their remarkable balance between reactivity and selectivity. dokumen.pub

Compared to more reactive organometallic counterparts like organolithium or Grignard reagents, organozinc compounds exhibit superior functional group tolerance. fishersci.caacs.org This means they can be used in the synthesis of complex molecules containing sensitive functional groups such as esters, nitriles, amides, and ketones without causing unwanted side reactions. sigmaaldrich.com This high degree of chemoselectivity is attributed to the more covalent and less polarized nature of the carbon-zinc bond. nih.gov

Key reactions that highlight the importance of organozinc reagents include:

Negishi Coupling: A palladium- or nickel-catalyzed reaction that couples organozinc compounds with various organic halides. researchgate.netslideshare.net This reaction is a cornerstone of modern synthesis due to its efficiency and broad applicability. dokumen.pub

Copper-Promoted Reactions: Transmetalation of organozinc reagents with copper salts generates highly reactive organocopper species that can participate in a wide array of transformations, including acylations and conjugate additions. thieme-connect.deresearchgate.net

Reformatsky Reaction: This reaction involves the addition of an α-halo ester-derived organozinc reagent to a carbonyl compound. slideshare.net

The development of highly activated "Rieke Zinc" has further expanded the utility of these reagents by enabling the direct insertion of zinc metal into less reactive organic chlorides and bromides, a process not feasible with standard zinc preparations. sigmaaldrich.com This advancement allows for the synthesis of a diverse range of functionalized organozinc reagents directly from their corresponding halides. sigmaaldrich.com

The Role of Fluorine in Modulating Reactivity and Selectivity in Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric impact, yet its electronic effects are substantial. numberanalytics.comresearchgate.net It is estimated that 20-30% of all modern pharmaceuticals contain at least one fluorine atom, a testament to its importance in drug design. numberanalytics.com

The strategic placement of fluorine can modulate several key molecular attributes:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the half-life and bioavailability of a drug. researchgate.net

Binding Affinity: Fluorine's high electronegativity allows it to participate in favorable polar interactions, including hydrogen bonds and multipolar interactions, with biological targets like proteins, potentially enhancing binding affinity and potency. numberanalytics.com

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. numberanalytics.com This property must be carefully tuned, as excessive lipophilicity can have negative consequences. numberanalytics.com

Conformation and pKa: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity (pKa) of nearby functional groups and can induce conformational preferences in a molecule through stereoelectronic effects, such as the gauche effect. numberanalytics.combeilstein-journals.org

In the context of reagents like 2,5-Difluorobenzylzinc bromide, the fluorine atoms on the aromatic ring act as electron-withdrawing groups. This electronic modification influences the reactivity of the benzylic carbon-zinc bond, making such reagents valuable for synthesizing complex fluorinated aromatic compounds.

Overview of Benzylzinc Halides As Key Organometallic Intermediates

Direct Synthesis via Zinc Insertion into 2,5-Difluorobenzyl Bromide

The primary and most direct route to this compound involves the oxidative addition of zinc metal into the carbon-bromine bond of 2,5-difluorobenzyl bromide. google.com This reaction, represented by the chemical formula F₂C₆H₃CH₂Br + Zn → F₂C₆H₃CH₂ZnBr, is a cornerstone method for generating organozinc halides. google.comsigmaaldrich.com The process is theoretically straightforward but is often challenged by the low reactivity of commercial-grade zinc metal. google.com Aromatic zinc reagents, in particular, can be difficult to access through direct insertion, sometimes requiring elevated temperatures or the use of highly polar solvents. researchgate.net The successful formation of the organozinc compound is crucial for its subsequent use in cross-coupling reactions, such as the Negishi coupling. nih.gov

The viability of the entire synthesis is dependent on the availability and purity of the precursor, 2,5-difluorobenzyl bromide. This starting material is typically synthesized via the bromination of 2,5-difluorotoluene. While direct literature on this specific isomer's synthesis is limited, analogous methods for other difluorotoluene isomers are well-established. These methods generally involve the selective bromination of the methyl group at the benzylic position. smolecule.com

Photochemical methods offer an efficient pathway for the selective benzylic bromination of toluene (B28343) derivatives. rsc.org For the closely related 2,4-difluorobenzyl bromide, a high-yield synthesis involves treating 2,4-difluorotoluene (B1202308) with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical initiation from a high-power lamp. smolecule.com This approach avoids more hazardous reagents like elemental bromine and can achieve high product purity. smolecule.com The reaction proceeds via a radical mechanism initiated by light, where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, which is more susceptible to radical attack than the aromatic ring. This is followed by reaction with a bromine source to yield the desired benzyl bromide. rsc.org

A significant hurdle in the direct synthesis of organozinc reagents is the inherent passivity of standard zinc dust or powder, often due to a coating of zinc oxide on its surface. To facilitate the oxidative insertion, the zinc metal must be activated. Various techniques exist for this purpose. A simple and effective method involves treating the zinc dust with a catalytic amount of iodine in a polar aprotic solvent. organic-chemistry.org Other activators include 1,2-dibromoethane (B42909) and chlorotrimethylsilane. beilstein-journals.org The goal of these methods is to clean the metal surface and create a more reactive species capable of undergoing oxidative addition with the organohalide. nih.gov

For substrates that are particularly resistant to reaction, a highly reactive form of zinc known as Rieke zinc is often employed. google.comresearchgate.net Rieke zinc is a finely divided, highly reactive metal powder produced by the chemical reduction of a zinc salt, typically zinc chloride (ZnCl₂), with an alkali metal like lithium or sodium. google.comresearchgate.net The reduction is carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) and in the presence of an electron carrier, with naphthalene (B1677914) being a common choice. researchgate.netunl.edu The resulting black or dark grey powder has a much larger surface area and a cleaner, more reactive surface compared to commercial zinc dust. google.com The reliability of Rieke zinc preparations can be sensitive to the purity of the reagents, but optimized procedures, such as adding a small amount of benzothiophene, can lead to consistently high reactivity. researchgate.net It is particularly effective for preparing organozinc reagents from aromatic bromides. researchgate.net

The yield and rate of formation of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the presence of activating agents or additives. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive organometallic product by oxygen or moisture. While some reactions proceed at room temperature, gentle heating may be required to initiate or complete the insertion, especially when using less activated forms of zinc. beilstein-journals.org

The choice of solvent is critical for both the stability and reactivity of the organozinc reagent. Tetrahydrofuran (THF) is the most commonly used and preferred solvent for the preparation of benzylzinc halides. beilstein-journals.orgsmolecule.com Its ability to coordinate with the zinc atom helps to solubilize and stabilize the organozinc intermediate. Studies comparing different solvents have shown that THF is significantly more effective than less polar solvents or even other polar aprotic solvents like acetonitrile (B52724) for this type of reaction. beilstein-journals.org While highly polar solvents like DMSO can accelerate the initial oxidative addition step, THF provides an optimal balance of reactivity and stability for the resulting reagent. nih.govnih.govresearchgate.net The use of THF is so standard that this compound is commercially available as a 0.5 M solution in THF. sigmaaldrich.com

The following table, based on data from the synthesis of related organozinc bromides, illustrates the profound impact of solvent choice on reaction yield. beilstein-journals.org

| Entry | Solvent | Yield (%) |

| 1 | Acetonitrile | 0 |

| 2 | Tetrahydrofuran (THF) | 95 |

| Table 1: Effect of Solvent on the Formation of Organozinc Bromide from an Alkyl Bromide. Conditions: Zinc dust, 80 °C, 16 h. Data adapted from a study on related organozinc reagents. beilstein-journals.org |

Fundamental Reactivity as a Nucleophile

This compound's primary role in organic synthesis is that of a nucleophile. The carbon-zinc bond in organozinc reagents is highly covalent, which moderates their reactivity compared to more ionic organolithium or Grignard reagents. nih.gov This chemoselectivity allows for reactions with a variety of electrophiles while tolerating other functional groups. riekemetals.com

The nucleophilic character of this compound stems from the carbon atom bonded to the zinc, which carries a partial negative charge. This enables it to donate its electron pair to an electrophilic center, leading to the formation of a new carbon-carbon bond. The fluorine atoms on the aromatic ring are electron-withdrawing, which can influence the electronic properties and reactivity of the molecule.

Organozinc reagents like this compound can react with various electrophiles, often in the presence of a copper(I) or palladium(0) catalyst. riekemetals.com These reactions include cross-coupling with acid chlorides and aryl halides. riekemetals.com

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable reagent in transition metal-catalyzed cross-coupling reactions, particularly Negishi coupling, for the synthesis of complex organic molecules. numberanalytics.com These reactions are fundamental in the formation of carbon-carbon bonds. libretexts.org

| Property | Value | Source |

|---|---|---|

| Chemical Formula | F₂C₆H₃CH₂ZnBr | sigmaaldrich.com |

| Molecular Weight | 272.41 g/mol | sigmaaldrich.com |

| Typical Form | 0.5 M solution in THF | sigmaaldrich.com |

| Primary Reactivity | Nucleophile |

The catalytic cycle of a transition metal-catalyzed cross-coupling reaction, such as the Negishi coupling, typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnumberanalytics.com

The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a low-valent transition metal complex, commonly a Pd(0) species. nih.govlibretexts.org This step involves the insertion of the metal center into the carbon-halogen bond, resulting in the formation of a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II)). libretexts.org The metal's oxidation state increases by two, and two new ligands are added to the metal center. wikipedia.org For this concerted reaction to occur, the metal complex often needs available coordination sites, which may require the dissociation of a ligand from a saturated complex. libretexts.org

Following oxidative addition, the transmetalation step occurs. In this stage, the organic group from the organozinc reagent (in this case, the 2,5-difluorobenzyl group) is transferred to the palladium(II) complex. nih.gov The halide from the palladium complex is concurrently transferred to the zinc atom. youtube.com This exchange of organic and halide ligands between the two metal centers is a crucial step in bringing the two coupling partners together on the same metal catalyst. youtube.com The efficiency of this step can be influenced by the nature of the ligands and the halide counter-ion on the organozinc reagent. nih.gov

The final step of the catalytic cycle is reductive elimination. nih.govwikipedia.org In this process, the two organic groups that are to be coupled, now both coordinated to the palladium(II) center, form a new carbon-carbon bond and are expelled from the metal complex. wikipedia.org This step regenerates the low-valent palladium(0) catalyst, which can then re-enter the catalytic cycle. umb.edu The oxidation state of the metal decreases by two during reductive elimination. wikipedia.org For this step to proceed efficiently, the two organic ligands typically need to be in a cis orientation to each other on the metal center. wikipedia.org The rate of reductive elimination can be influenced by factors such as the steric bulk of the ancillary ligands and the electron density at the metal center. libretexts.org

The choice of the catalytic system, including the metal center and the supporting ligands, is critical for the success of cross-coupling reactions involving this compound. dokumen.pub Palladium complexes are the most common catalysts for Negishi couplings. numberanalytics.com

Catalytic Systems and Ligand Design for Optimal Performance

Non-Catalytic Reactions: Nucleophilic Addition and Substitution Pathways

In the absence of a transition metal catalyst, this compound can participate in nucleophilic addition and substitution reactions, although typically with lower reactivity compared to its Grignard reagent counterpart. The carbon-zinc bond is polarized, rendering the benzylic carbon nucleophilic.

This nucleophilicity allows it to react with various electrophiles. For example, it can add to the carbonyl group of aldehydes and ketones to form alcohols. It can also undergo substitution reactions with reactive alkyl halides. However, these non-catalytic reactions often require more forcing conditions and may be less efficient than their catalyzed counterparts. The reactivity in these pathways is directly influenced by the electronic nature of the benzylzinc reagent.

Electronic and Steric Effects of Fluorine Substitution on Reactivity

The two fluorine atoms on the aromatic ring of this compound have a profound impact on its reactivity.

Steric Effects: The fluorine atom at the 2-position (ortho to the benzylic carbon) introduces steric hindrance around the reactive center. This steric bulk can affect the approach of the organozinc reagent to the metal center during transmetalation and can also influence the geometry of the resulting diorganometal complex. In some cases, this steric hindrance can be detrimental to the reaction rate, while in others, it can be exploited to control regioselectivity. The fluorine at the 5-position (meta) has a negligible steric effect on the benzylic position.

Table 3: Influence of Fluorine Substitution on the Properties of the Benzyl Group

| Effect | Description | Consequence for Reactivity |

| Inductive Effect (-I) | Electron withdrawal by the electronegative fluorine atoms. | Increases the electrophilicity of the benzylzinc species. |

| Mesomeric Effect (+M) | Electron donation from fluorine's lone pairs to the aromatic ring. | Generally outweighed by the inductive effect in this substitution pattern. |

| Steric Hindrance | The ortho-fluorine atom physically blocks the reactive center. | Can hinder the approach to the metal catalyst, potentially slowing the reaction. |

This table summarizes the fundamental electronic and steric effects of fluorine substitution. semanticscholar.org

Synthetic Applications of 2,5 Difluorobenzylzinc Bromide

Construction of Fluorinated Aromatic and Heteroaromatic Scaffolds

The primary application of 2,5-difluorobenzylzinc bromide is in the construction of complex organic molecules, particularly those containing fluorinated aromatic and heteroaromatic systems. Organozinc reagents are well-established synthons in cross-coupling reactions, such as the Negishi coupling. riekemetals.com In these reactions, the organozinc compound couples with various organic halides in the presence of a palladium or nickel catalyst.

This reactivity allows for the direct attachment of the 2,5-difluorobenzyl moiety to a diverse range of molecular backbones. The incorporation of fluorine atoms into these scaffolds is a key strategy in medicinal chemistry, as it can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. riekemetals.com Companies specializing in chemical building blocks for drug discovery and materials science often supply reagents like this compound for these purposes. chembuyersguide.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 307496-32-8 |

| Molecular Formula | C7H5BrF2Zn |

| Typical Form | Solution (e.g., 0.5 M in THF) |

| Primary Use | Organometallic Reagent / Synthetic Building Block |

Application in the Synthesis of Complex Organic Molecules

The utility of this compound extends to the synthesis of intricate organic molecules that serve as active ingredients or key intermediates in various fields. Its value lies in its capacity as a nucleophilic source of the 2,5-difluorobenzyl group, enabling the creation of target molecules with enhanced biological activity. riekemetals.com

In the realm of pharmaceutical research and development, fluorinated building blocks are indispensable tools. chembuyersguide.com The 2,5-difluorobenzyl structural unit is incorporated into potential therapeutic agents to modulate their pharmacological profiles.

The development of long-acting HIV-1 capsid inhibitors represents a significant advancement in antiretroviral therapy. While the synthesis of specific inhibitors in this class, such as Lenacapavir (GS-6207), demonstrates the crucial role of fluorinated benzylzinc halide reagents, published synthetic routes for GS-6207 specifically utilize the isomeric reagent, (3,5-difluorobenzyl)zinc bromide. This related compound is used to create the characteristic difluorobenzyl moiety that is essential for the drug's interaction with the HIV-1 capsid protein. The application of this compound in the synthesis of other GS-6207 subtypes or distinct HIV-1 capsid inhibitor analogs remains a possibility within the broader scope of drug discovery, but is not explicitly detailed in publicly available literature for the GS-6207 family.

p38 MAP kinase is a significant target in drug discovery for treating inflammatory diseases. The synthesis of inhibitors for this kinase often involves the assembly of complex heterocyclic scaffolds. While this compound is a suitable reagent for introducing a fluorinated benzyl (B1604629) group—a common feature in many kinase inhibitors—specific documented examples of its use in the synthesis of p38 MAP kinase inhibitors are not prominently featured in available scientific literature. Its precursor, 2,5-difluorobenzyl bromide, is noted for its role in synthesizing inhibitors for other kinases, such as Aurora-A kinase and anaplastic lymphoma kinase.

Serotonin 5-HT2C receptor antagonists are investigated for the treatment of various central nervous system disorders. The molecular structures of these antagonists are diverse and can include fluorinated aromatic portions to achieve desired potency and pharmacokinetic properties. The 2,5-difluorobenzyl group can be a valuable component in such structures. However, specific synthetic routes employing this compound for the creation of 5-HT2C antagonist derivatives are not widely documented in peer-reviewed journals.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 307496-32-8 | C7H5BrF2Zn |

| (3,5-Difluorobenzyl)zinc bromide | 308796-30-7 | C7H5BrF2Zn |

| Lenacapavir (GS-6207) | 2189684-33-9 | C39H33F2N7O5S |

Pharmaceutical Intermediates and Drug Discovery

Formation of Diarylmethanes and Related Methane Derivatives

The synthesis of diarylmethanes, compounds featuring a methylene (B1212753) group bridging two aryl rings, is a critical transformation in organic chemistry due to the prevalence of this structural motif in pharmaceuticals and material sciences. researchgate.net One of the most versatile methods for constructing the diarylmethane backbone is the Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide catalyzed by a transition metal, typically palladium or nickel. researchgate.net

Benzylzinc halides, including functionalized derivatives like this compound, serve as effective nucleophilic partners in these reactions. They can be coupled with a wide variety of aryl and heteroaryl halides to furnish the corresponding diarylmethane structures. researchgate.netnih.gov The reaction is valued for its high functional group tolerance and the relatively mild conditions under which it can be performed. nih.gov

While specific examples detailing the use of the 2,5-difluoro isomer are not extensively documented in dedicated studies, the reactivity of closely related analogues provides significant insight. For instance, in research focused on potential p38 MAP kinase inhibitors, a key step involved the palladium-catalyzed Negishi reaction of (2,6-difluorobenzyl)zinc bromide with dihalogenated heterocycles. This reaction serves as an excellent model for the formation of diarylmethane-type structures where one of the aryl groups is a heterocycle. The coupling proceeds by forming a carbon-carbon bond between the benzylic carbon of the zinc reagent and the carbon atom of the heteroaromatic ring from which a halide is displaced.

A summary of this representative transformation is presented below:

| Organozinc Reagent | Coupling Partner | Catalyst | Product | Ref |

| (2,6-Difluorobenzyl)zinc bromide | 2,5-Dibromopyridine | Palladium | 2-Bromo-5-((2,6-difluorobenzyl)pyridine) | |

| (2,6-Difluorobenzyl)zinc bromide | 3,6-Dichloropyridazine | Palladium | 3-Chloro-6-((2,6-difluorobenzyl)pyridazine) |

This table illustrates the formation of heteroaryl-aryl methanes using a difluorobenzylzinc bromide reagent as a model for the reactivity of the 2,5-difluoro isomer.

The resulting halogenated benzylic products are valuable intermediates themselves, as the remaining halide offers a reactive handle for subsequent functionalization through further cross-coupling or nucleophilic substitution reactions. This strategy allows for the rapid assembly of complex, functionalized diarylmethane analogues.

Regio- and Stereoselective Functionalizations

The utility of organozinc reagents like this compound is significantly enhanced by their potential to engage in highly selective chemical transformations, particularly those involving regioselectivity and stereoselectivity.

Regioselectivity

Regioselectivity refers to the preferential reaction at one position over other possible positions on a molecule. In the context of this compound, this is prominently displayed in cross-coupling reactions with polyhalogenated aromatic or heteroaromatic substrates. When a coupling partner contains multiple, non-equivalent halogen atoms, the reaction can proceed with high selectivity for one specific site.

This principle is well-demonstrated in the previously mentioned Negishi coupling between a difluorobenzylzinc bromide and 2,5-dibromopyridine. The reaction yields a single major product resulting from the selective substitution of one bromine atom. The outcome of such reactions is governed by a combination of electronic and steric factors, including the relative reactivity of the C-X bonds (where X is a halogen) and the directing effects of other substituents on the ring. The ability to control the site of C-C bond formation on a multifunctional scaffold is crucial for the efficient synthesis of complex target molecules, avoiding the formation of isomeric mixtures that require difficult purification. researchgate.net

Stereoselectivity

Stereoselective reactions are those in which one stereoisomer is formed or consumed preferentially over all others. masterorganicchemistry.com While this compound is an achiral molecule, it can participate in reactions that generate new chiral centers. For such a reaction to be stereoselective, a source of chirality, such as a chiral catalyst, ligand, or auxiliary, is typically required.

In principle, the addition of this compound to a prochiral electrophile, such as an aldehyde or an imine, could be rendered enantioselective by employing a chiral catalyst. This would lead to the preferential formation of one enantiomer of the resulting secondary alcohol or amine. However, while the stereoselective reactions of organozinc reagents are a well-established field of study, specific applications and detailed research findings involving this compound in stereoselective transformations are not extensively documented in the scientific literature. The development of such processes remains an area of potential synthetic exploration.

Advanced Studies and Future Research Directions

Comparative Analysis with Positional Difluorobenzylzinc Bromide Isomers

The reactivity of a benzylzinc bromide reagent is profoundly influenced by the position of substituents on the aromatic ring. A comparative analysis between 2,5-difluorobenzylzinc bromide and its positional isomers, such as 2,4-, 3,4-, and 3,5-difluorobenzylzinc bromide, is crucial for understanding and predicting their chemical behavior.

The placement of fluorine atoms on the benzene (B151609) ring alters the electronic properties of the molecule, which in turn dictates the reactivity of the organozinc reagent. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can stabilize the carbanionic character of the benzylic carbon-zinc bond, potentially moderating its reactivity compared to non-fluorinated analogues.

The position of the fluorine atoms determines the interplay of this inductive effect with the weaker, electron-donating mesomeric effect (+M).

2,5- and 3,5-Difluoro Isomers: In these isomers, the fluorine atoms are in meta positions relative to each other. The electron-withdrawing inductive effects are additive and dominate, leading to a more electron-deficient aromatic ring. This can influence the nucleophilicity of the resulting organozinc reagent.

2,4- and 3,4-Difluoro Isomers: These isomers feature fluorine atoms in ortho/para or ortho/meta arrangements. The fluorine at the C4 position can exert a +M effect, which may partially counteract the strong -I effect.

These electronic differences are expected to have a tangible impact on reaction efficiency and scope. For instance, a more electron-deficient and potentially more stable organozinc reagent might exhibit greater functional group tolerance but may require harsher conditions to react with certain electrophiles. Conversely, isomers with less electron-withdrawing character might be more reactive but less selective. The steric hindrance from a fluorine atom at the C2 (ortho) position can also play a significant role in directing the approach of electrophiles and influencing reaction rates.

| Isomer | Substitution Pattern | Expected Primary Electronic Influence | Potential Impact on Reactivity |

| This compound | ortho, meta | Strong inductive withdrawal | Modulated nucleophilicity, potential for high selectivity |

| 2,4-Difluorobenzylzinc bromide | ortho, para | Inductive withdrawal, partially offset by mesomeric donation from C4-F | Potentially higher reactivity than 2,5- and 3,5-isomers |

| 3,4-Difluorobenzylzinc bromide | meta, para | Strong inductive withdrawal, partially offset by mesomeric donation from C4-F | Reactivity likely intermediate between 2,4- and 3,5-isomers |

| 3,5-Difluorobenzylzinc bromide | meta, meta | Strong, additive inductive withdrawal | Likely the least nucleophilic/most stable of the isomers |

Stereochemical Control and Asymmetric Synthesis Utilizing this compound

Achieving stereochemical control is a paramount goal in modern organic synthesis. The use of this compound in asymmetric reactions allows for the construction of chiral molecules containing the valuable 2,5-difluorobenzyl moiety.

Diastereoselective reactions involve the formation of one diastereomer in preference to another. When this compound reacts with a chiral electrophile, such as a chiral aldehyde or imine, the inherent stereochemistry of the substrate can direct the approach of the organozinc reagent. researchgate.net The stereochemical outcome is often governed by established models like the Felkin-Anh or Cram chelation models. The electronic properties and steric bulk of the 2,5-difluorobenzyl group can influence the preferred transition state geometry, thereby controlling the diastereoselectivity of the C-C bond formation. The presence of fluorine can sometimes lead to unexpected reversals or enhancements in diastereoselection compared to non-fluorinated analogues. rsc.org The development of highly diastereoselective methods provides access to complex molecules with multiple stereocenters. nih.gov

Enantioselective synthesis aims to produce one enantiomer of a chiral product preferentially. For organozinc reagents, this is typically achieved by employing a chiral catalyst that creates a chiral environment around the reacting species. Chiral ligands, often containing phosphorus or nitrogen, can coordinate to the zinc atom or a transition metal catalyst used in a cross-coupling reaction, inducing asymmetry in the product.

While specific protocols for this compound are an area of ongoing research, established methods in asymmetric catalysis can be adapted. For example, the nickel- or palladium-catalyzed cross-coupling of the organozinc reagent with an achiral electrophile in the presence of a chiral ligand is a promising strategy for generating enantioenriched products. The development of such catalytic systems is key to synthesizing optically pure compounds for applications in medicinal chemistry and materials science. beilstein-journals.org

Computational Chemistry Approaches to Understand this compound Reactivity

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting chemical reactivity, offering insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can be employed to model its reactions with various electrophiles. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction energy profile. researchgate.netnih.gov

These calculations help to:

Identify the most likely reaction pathway: By comparing the activation energies of different possible mechanisms, the most favorable route can be determined.

Understand transition state structures: Visualizing the geometry of transition states provides insight into how bonds are formed and broken and how stereochemistry is determined.

Predict reactivity and selectivity: DFT can be used to compare the activation barriers for the reactions of different isomers (e.g., 2,5- vs. 3,5-difluorobenzylzinc bromide), providing a theoretical rationale for experimentally observed reactivity trends. rsc.org

Analyze electronic effects: DFT allows for the calculation of various electronic properties, such as atomic charges and orbital energies, which helps to quantify the influence of the fluorine substituents on the reagent's reactivity. nih.gov

By combining computational predictions with experimental results, a comprehensive understanding of the factors governing the reactivity and selectivity of this compound can be achieved, accelerating the development of new and improved synthetic methods.

Innovations in Organozinc Chemistry Relevant to Benzylzinc Halides

The field of organozinc chemistry is continually evolving, with ongoing research focused on developing more efficient, selective, and sustainable synthetic methods. researchgate.net These advancements are directly applicable to the synthesis and application of benzylzinc halides, including this compound.

A significant challenge in the synthesis of organozinc reagents is the often sluggish reaction of bulk zinc metal with organic halides. nih.gov To overcome this, highly reactive forms of zinc have been developed. One of the most notable is "Rieke Zinc," a finely divided, highly active zinc powder produced by the reduction of a zinc salt, such as zinc chloride, with a reducing agent like lithium naphthalenide. wikipedia.orgresearchgate.net This activated zinc readily undergoes oxidative addition to a wide range of organic halides, including aryl, vinyl, and alkyl bromides and chlorides, under mild conditions. riekemetals.comsigmaaldrich.com The use of Rieke Zinc allows for the preparation of functionalized organozinc reagents that are not accessible with conventional zinc dust. sigmaaldrich.com

Another key innovation is the use of activating agents. The addition of lithium chloride (LiCl) to the reaction mixture has been shown to dramatically accelerate the formation of organozinc reagents in solvents like tetrahydrofuran (B95107) (THF). nih.govorganic-chemistry.org LiCl is believed to facilitate the solubilization of the organozinc species from the metal surface, thereby exposing fresh zinc for reaction. nih.gov This method has become a standard for preparing a broad array of functionalized aryl- and benzylzinc reagents, including those with sensitive functional groups like esters and nitriles, at room temperature. organic-chemistry.orgacs.org

The table below summarizes some of the key methods for activating zinc for the synthesis of organozinc reagents.

| Activation Method | Description | Advantages | Key Reagents |

| Rieke Zinc | Reduction of a zinc salt to produce a highly porous, finely divided zinc powder. wikipedia.orgresearchgate.net | High reactivity, allows for the use of less reactive organic halides, mild reaction conditions. riekemetals.comsigmaaldrich.com | Zinc chloride, Lithium naphthalenide |

| LiCl Activation | Addition of a soluble salt to facilitate the removal of the organozinc product from the zinc surface. nih.govorganic-chemistry.org | Simple procedure, uses commercially available zinc powder, high yields, excellent functional group tolerance. organic-chemistry.org | Zinc powder, Lithium chloride |

| Chemical Pre-activation | Treatment of zinc dust with reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride to clean and activate the metal surface. wikipedia.org | Removes oxide layer, increases surface area and reactivity. | 1,2-Dibromoethane, Trimethylsilyl chloride |

In line with the principles of green chemistry, there is a growing emphasis on developing more environmentally benign methods for organometallic synthesis. youtube.comleuphana.de This includes minimizing waste, using less hazardous solvents, and improving energy efficiency. mdpi.com

One area of progress is the use of alternative reaction media. While many organozinc reactions are performed in ethereal solvents like THF, research has explored the use of more sustainable options. For instance, the Barbier reaction, which is similar to the Grignard reaction but is a one-pot synthesis, can often be conducted in water due to the lower reactivity and higher water tolerance of organozinc reagents compared to their magnesium counterparts. libretexts.org This makes the procedure inherently greener. libretexts.org

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), is another promising green methodology. researchgate.net Mechanochemical synthesis can often be performed without any solvent, which significantly reduces waste. This approach has been successfully applied to the Reformatsky reaction, where organozinc intermediates are generated in situ under neat grinding conditions without the need for pre-activation of the zinc. researchgate.net The application of mechanochemistry to the synthesis of benzylzinc halides could offer a more sustainable alternative to traditional solution-phase methods.

Furthermore, the development of catalytic processes, such as the Negishi cross-coupling reaction, contributes to the sustainability of organozinc chemistry. organicreactions.orgwikipedia.org By using catalytic amounts of transition metals like palladium or nickel, these reactions can achieve high efficiency and selectivity, leading to higher atom economy and less waste. organicreactions.org Continuous flow technologies are also being explored to improve the safety, scalability, and reproducibility of reactions involving organometallic reagents. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2,5-difluorobenzylzinc bromide in laboratory settings?

The compound is typically synthesized via direct insertion of activated zinc metal into 2,5-difluorobenzyl bromide under strict inert conditions (argon/nitrogen atmosphere). The reaction is conducted in tetrahydrofuran (THF) at controlled temperatures (0–25°C), followed by filtration to remove unreacted zinc. Concentration is determined by iodometric titration or quantitative NMR using internal standards . Alternative methods include transmetallation from preformed Grignard reagents (e.g., 2,5-difluorobenzylmagnesium bromide) with ZnBr₂, though this requires precise stoichiometric control to avoid side reactions .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

The reagent is moisture- and oxygen-sensitive. Store as a 0.5 M THF solution at –20°C under inert gas. Use flame-dried glassware and syringes for transfers. Degradation can be monitored via ¹H NMR (disappearance of the benzyl proton signal at δ 3.5–4.0 ppm) or colorimetric titration. Avoid prolonged exposure to light, as THF solutions may form peroxides over time .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR : Key signals include the benzyl CH₂ group (δ 2.5–3.5 ppm in ¹H NMR) and fluorine atoms (δ –110 to –120 ppm in ¹⁹F NMR).

- Elemental analysis : Confirms Br and Zn content (deviation <0.3% indicates purity).

- X-ray crystallography : Resolves coordination geometry (e.g., tetrahedral Zn center), though crystallization requires anhydrous conditions and stable ligand environments .

Advanced Research Questions

Q. How do the electronic effects of 2,5-difluoro substituents influence the reactivity of benzylzinc bromide in cross-coupling reactions?

The electron-withdrawing fluorine groups increase the electrophilicity of the benzyl carbon, enhancing transmetallation efficiency in Negishi couplings. However, steric hindrance from the 2-fluoro substituent may reduce reactivity with bulky aryl halides. Comparative kinetic studies with non-fluorinated analogs show a 20–30% faster reaction rate but require ligands (e.g., Pd(PPh₃)₄) that stabilize oxidative addition intermediates .

Q. What strategies can be employed to optimize the selectivity of this compound in Negishi couplings with aryl halides?

- Ligand screening : Bulky ligands (e.g., XPhos) improve selectivity for para-substituted aryl halides by steric steering.

- Solvent effects : Polar aprotic solvents (e.g., DMI) enhance ionic dissociation, favoring coupling over β-hydride elimination.

- Temperature gradients : Lower temperatures (0–10°C) suppress side reactions in electron-deficient substrates. Validate selectivity via HPLC or GC-MS analysis of coupling products .

Q. How does the stability of this compound vary under different solvent systems and catalytic conditions?

In THF, the reagent remains stable for >6 months at –20°C. In ethereal solvents (e.g., diethyl ether), decomposition accelerates due to lower Lewis basicity. Under catalytic conditions (e.g., Pd-mediated couplings), excess ZnBr₂ stabilizes the organozinc species by preventing ligand exchange. Monitor stability via in situ ¹⁹F NMR or reaction yield trends over time .

Methodological Notes

- Cross-coupling optimization : Use a 1.2:1 molar ratio of this compound to aryl halide. Pre-activate Pd catalysts (e.g., Pd₂(dba)₃) with chelating ligands (dppf) for improved turnover .

- Crystallography challenges : Grow single crystals under Schlenk conditions using hexane diffusion into THF solutions. Resolve disorder in fluorine positions with low-temperature data collection (100 K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.